

Structural Validation of 2-Pentyl Butyrate: A Multi-Modal Analytical Framework

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Compound of Interest

Compound Name: 2-Pentyl butyrate

CAS No.: 60415-61-4

Cat. No.: B1605965

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Executive Summary & Core Directive

In the synthesis of **2-pentyl butyrate** (CAS: 60415-61-4), also known as 1-methylbutyl butyrate, the primary validation challenge is not merely confirming ester formation, but rigorously distinguishing the product from its structural isomers, particularly n-pentyl butyrate.

While both molecules share the formula

and similar boiling points (~186°C), their metabolic profiles and organoleptic properties differ significantly. This guide outlines a self-validating analytical protocol that prioritizes Nuclear Magnetic Resonance (NMR) for structural certainty, supported by GC-MS for purity profiling and FT-IR for rapid functional group verification.

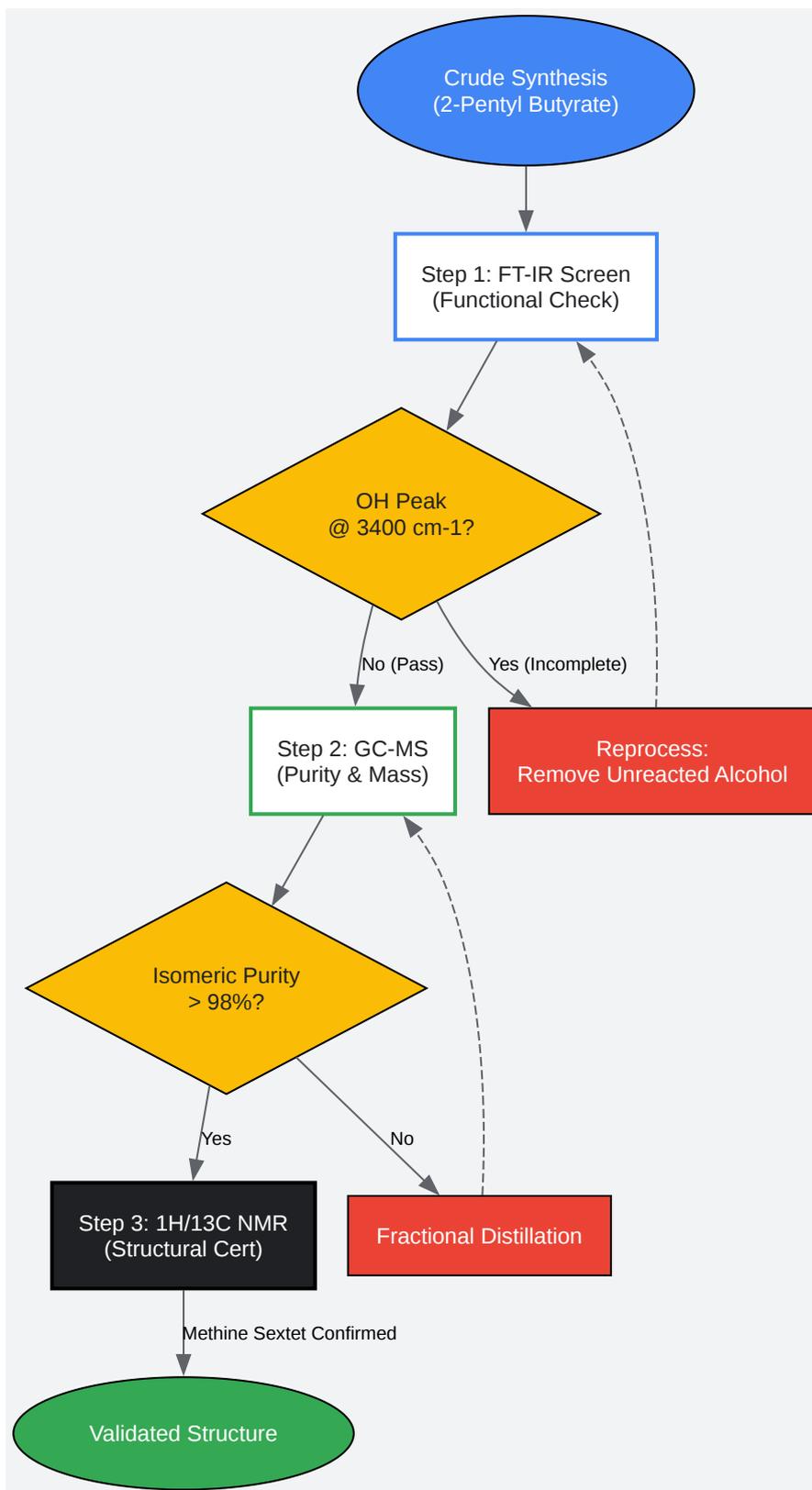
The Critical Quality Attribute (CQA): The definitive confirmation of the secondary alkyl ether linkage (

) versus the primary linkage (

) of the n-pentyl impurity.

Analytical Workflow Validation Logic

The following workflow illustrates the logical progression from crude isolation to structural certification. This is not a linear checklist but a gated system; failure at an early stage (e.g., residual -OH in IR) mandates reprocessing before expensive high-resolution analysis.



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Figure 1: Gated analytical workflow. Each step serves as a "stop/go" checkpoint to ensure resource efficiency.

Method A: ¹H NMR Spectroscopy (The Deterministic Validator)

NMR is the only method capable of unambiguously distinguishing **2-pentyl butyrate** from n-pentyl butyrate without reliance on retention time standards.

The Mechanistic Distinction

The oxygen atom in the ester bond exerts a deshielding effect on the adjacent protons (alpha-protons).

- n-Pentyl Butyrate (Primary): The alpha-protons are a methylene group (). They appear as a triplet.
- **2-Pentyl Butyrate** (Secondary): The alpha-proton is a methine group (). Due to coupling with the adjacent methyl group (3H) and methylene group (2H), this signal splits into a complex sextet (multiplet).

Experimental Protocol

- Sample Prep: Dissolve 10 mg of analyte in 0.6 mL (Chloroform-d).
- Acquisition: Standard proton sequence (16 scans minimum).
- Critical Checkpoint: Locate the signal in the 4.80 – 5.00 ppm region.

Comparative Data Analysis

Feature	2-Pentyl Butyrate (Target)	n-Pentyl Butyrate (Isomer)	Causality
Alpha-H Shift	4.93 ppm	4.06 ppm	Secondary carbons are more deshielded than primary carbons.
Multiplicity	Sextet (Multiplet)	Triplet	2-Pentyl H couples to 5 neighbors; n-Pentyl H couples to 2.
Integration	1H	2H	Methine (CH) vs Methylene (CH ₂).
Butyryl -CH ₂	~2.25 ppm (Triplet)	~2.28 ppm (Triplet)	Proximity to Carbonyl (C=O).

Self-Validating Logic: Calculate the integration ratio between the signal at 4.93 ppm (Methine) and the signal at ~2.25 ppm (Butyryl

-methylene).

- Target Ratio: 1 : 2
- Fail Condition: If ratio is 2:2, you have isolated the n-pentyl isomer. If ratio is non-integer, you have a mixture.

Method B: GC-MS (The Fingerprint Validator)

While NMR confirms the skeleton, Mass Spectrometry (EI, 70eV) validates the molecular weight and fragmentation fingerprint. This is crucial for detecting non-isomeric impurities (e.g., butyric acid residues).

Fragmentation Pathway

Esters undergo a characteristic McLafferty Rearrangement.

- Molecular Ion:

(often weak in aliphatic esters).

- McLafferty Rearrangement: The butyrate chain folds back, transferring a gamma-proton to the carbonyl oxygen.
 - Result: Cleavage of the alkene (2-pentene) and formation of the enol of butyric acid.
 - Base Peak: Often m/z 60 (or m/z 88 depending on substitution, but m/z 60 is characteristic for butyric acid enol).
- Alpha-Cleavage: Loss of the alkoxy group () or the acyl group ().

Protocol & Criteria

- Column: DB-5 or equivalent non-polar capillary column.
- Inlet Temp: 250°C.
- Ramp: 50°C (2 min hold)
10°C/min
250°C.

Validation Table:

Ion (m/z)	Fragment Identity	Diagnostic Value
158	Molecular Ion ()	Confirms Formula
143	()	Loss of terminal methyl (common in branched chains).
89		Protonated butyric acid fragment.
71		Butyryl cation (Acylium ion).
43		Propyl carbocation (standard alkyl fragment).

Method C: FT-IR (The Functional Screen)

FT-IR is the high-throughput "gatekeeper." It cannot distinguish isomers effectively but is excellent for confirming reaction completion (disappearance of starting materials).

Interpretation Guide

- The "Go" Signal: Strong band at 1735–1740 cm^{-1} (Ester C=O stretch).
- The "Stop" Signal: Broad band at 3200–3500 cm^{-1} (O-H stretch).
 - Presence implies:[\[1\]](#) Unreacted 2-pentanol or butyric acid.
 - Action: Do not proceed to NMR. Perform bicarbonate wash (for acid) or distillation (for alcohol).

Summary of Validation Specifications

To release a batch of **2-pentyl butyrate** for research use, the material must meet the following specifications based on the multi-modal analysis above.

Test	Specification	Method Reference
Appearance	Colorless, clear liquid	Visual
Refractive Index	()	Refractometer
¹ H NMR Identity	Methine sextet at 4.93 ppm	, 300+ MHz
Isomeric Purity	(No triplet at 4.06 ppm)	¹ H NMR / GC-FID
Mass Spectrum	Major ions: 43, 71, 89; Parent: 158	GC-MS (EI)

References

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Sources

- 1. 2-pentyl butyrate, 60415-61-4 [thegoodscentcompany.com]
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